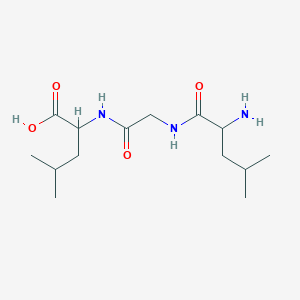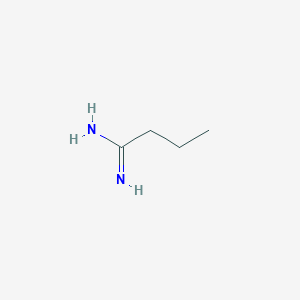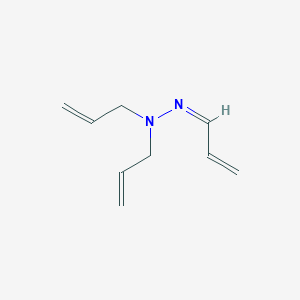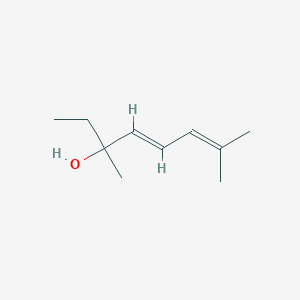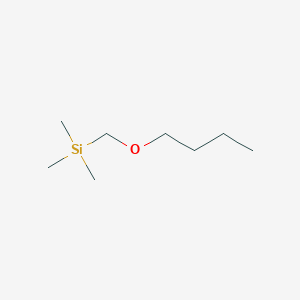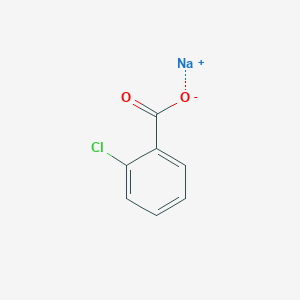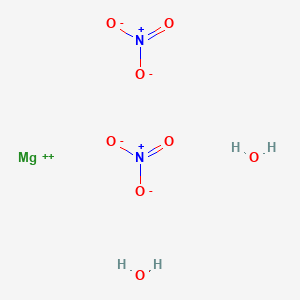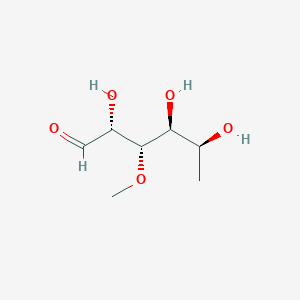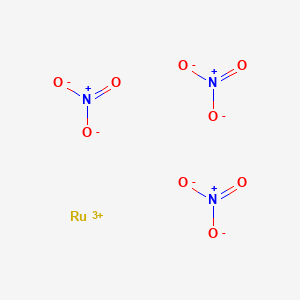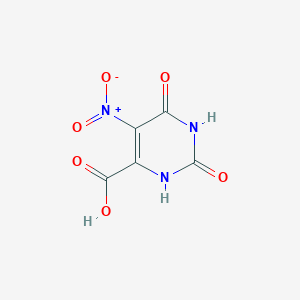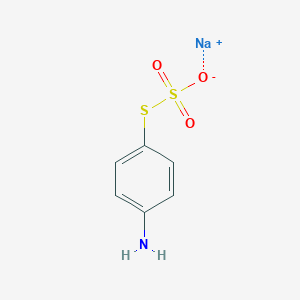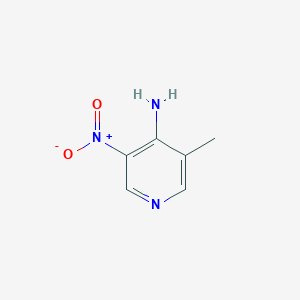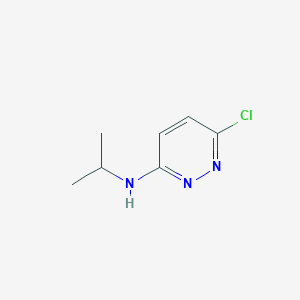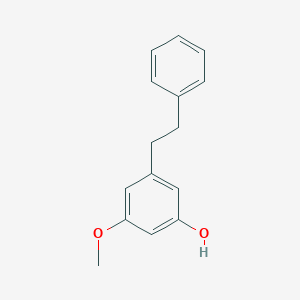
Phenol, 3-methoxy-5-(2-phenylethyl)-
Übersicht
Beschreibung
Phenol, 3-methoxy-5-(2-phenylethyl)-, is a compound that has not been directly studied in the provided papers. However, the papers do discuss various methoxy-phenol derivatives, which share some structural similarities. These compounds are of interest due to their potential applications in various fields, including material science and pharmacology. The methoxy group attached to the phenol ring can influence the electronic structure and reactivity of these molecules, making them suitable for a range of chemical transformations and applications .
Synthesis Analysis
The synthesis of methoxy-phenol derivatives typically involves condensation reactions between aldehydes and amines, leading to the formation of Schiff bases. For instance, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol was achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, with the best yield obtained at a 1:1 molar ratio at 75°C for 5 hours . Similarly, the synthesis of other derivatives follows a comparable pathway, with variations in reaction conditions and starting materials to yield different substituents on the phenol ring .
Molecular Structure Analysis
The molecular structures of these compounds have been extensively studied using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of one derivative revealed that it belongs to the monoclinic system with specific cell parameters and features a stable crystal structure supported by π-π packing and intramolecular hydrogen bonding . Quantum chemical calculations, such as Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry, vibrational frequencies, and electronic properties of these compounds .
Chemical Reactions Analysis
The reactivity of methoxy-phenol derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For instance, the regioselectivity of a palladium(II)-induced intramolecular cyclization of a methoxy-phenol compound was found to be affected by the presence of sodium carboxylates with different substituents, altering the ratio of five- and six-membered ring products . These findings highlight the importance of substituent effects on the chemical behavior of methoxy-phenol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-phenol derivatives are characterized using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. These methods provide insights into the bond lengths, bond angles, and electronic transitions within the molecules. Additionally, computational methods such as DFT and Hartree-Fock calculations complement experimental data, offering theoretical values for vibrational frequencies, chemical shifts, and molecular electrostatic potentials that generally show good agreement with experimental results . The radical scavenging activities of some derivatives have also been assessed, indicating their potential as effective antioxidants .
Wissenschaftliche Forschungsanwendungen
Application in Plastics, Adhesives, and Coatings Industry
- Summary : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : The specific methods of application in these industries can vary widely, but typically involve incorporating the m-aryloxy phenols into the materials during the manufacturing process .
- Results : The use of m-aryloxy phenols in these industries results in products with improved thermal stability and flame resistance .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods : These compounds can be incorporated into various materials to impart these properties. The specific methods of application can vary depending on the material and the desired property .
- Results : The incorporation of m-aryloxy phenols can enhance the properties of the materials, making them more resistant to oxidation, UV radiation, and fire .
Safety And Hazards
Zukünftige Richtungen
Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
3-methoxy-5-(2-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFWCAKFRCLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170114 | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-methoxy-5-(2-phenylethyl)- | |
CAS RN |
17635-59-5 | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17635-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




